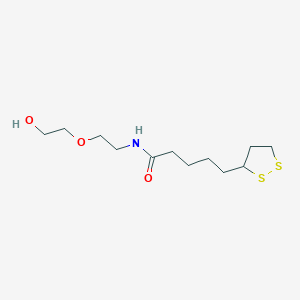
5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide is a compound that features a dithiolane ring, a hydroxyethoxy group, and a pentanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: Reduction reactions can break the dithiolane ring to form thiols.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted compounds from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide involves its interaction with molecular targets through its dithiolane ring and hydroxyethoxy group. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dithiolane-containing molecules and hydroxyethoxy-substituted amides. Examples include:
- 5-(1,2-Dithiolan-3-yl)pentanamide
- N-(2-(2-hydroxyethoxy)ethyl)pentanamide
Uniqueness
The uniqueness of 5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide lies in its combination of a dithiolane ring and a hydroxyethoxy group, which provides distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C12H23NO3S2 |
|---|---|
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
5-(dithiolan-3-yl)-N-[2-(2-hydroxyethoxy)ethyl]pentanamide |
InChI |
InChI=1S/C12H23NO3S2/c14-7-9-16-8-6-13-12(15)4-2-1-3-11-5-10-17-18-11/h11,14H,1-10H2,(H,13,15) |
InChI-Schlüssel |
KDBSHANLYVNHGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSSC1CCCCC(=O)NCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


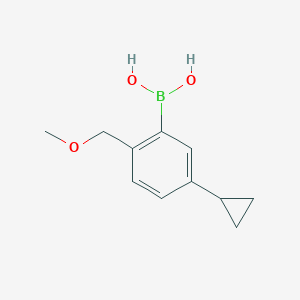
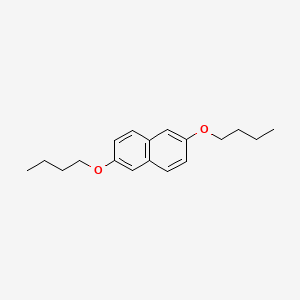
![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)


![Cyclohexanol, 1-benzo[b]thien-2-yl-](/img/structure/B14081530.png)
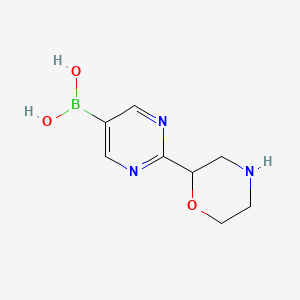
![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)

![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)
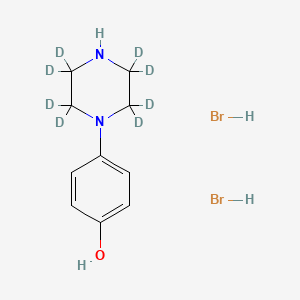
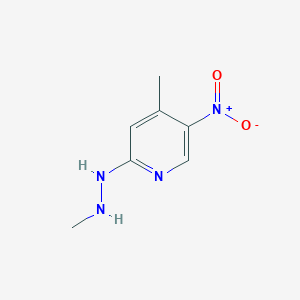
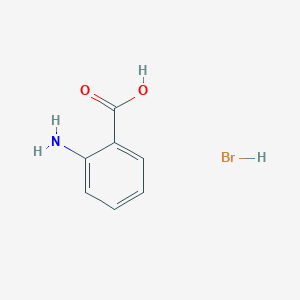
![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081611.png)
